molecular formula C20H30N2O5S B2547081 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide CAS No. 921926-59-2

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide

Cat. No.: B2547081
CAS No.: 921926-59-2
M. Wt: 410.53
InChI Key: SJABPAZYWRLJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide is a synthetic organic compound designed for research applications. Its structure integrates a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, a sulfonamide linker, and a cyclohexanecarboxamide group. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known for its significant interaction with biological targets. This core is frequently investigated for its potential as an inhibitor of critical enzymes, such as HIV-1 Reverse Transcriptase (RT) . Furthermore, molecular frameworks combining sulfonamide linkers with carboxamide groups are actively explored in anticancer research for their ability to inhibit processes like tubulin polymerization, a validated target for disrupting cell division in proliferating cells . The specific mechanism of action for this compound is subject to ongoing research, but it is hypothesized to involve binding to enzymatic pockets or protein targets, potentially through interactions facilitated by its sulfonamide and amide functional groups, which can act as hydrogen bond acceptors or donors. The cyclohexane ring provides a hydrophobic domain that may influence the compound's bioavailability and binding affinity. This chemical is intended for use in non-human research only, strictly within laboratory settings. It is not manufactured for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all safety protocols and regulations are adhered to during handling and disposal.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-26-18-12-16-8-10-22(14-17(16)13-19(18)27-2)28(24,25)11-9-21-20(23)15-6-4-3-5-7-15/h12-13,15H,3-11,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJABPAZYWRLJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide, a multi-step synthetic pathway is employed, often starting from commercially available starting materials. The synthesis usually involves:

  • Formation of the dihydroisoquinoline ring: : The initial steps often involve creating the 6,7-dimethoxy-3,4-dihydroisoquinoline skeleton, potentially through Pictet-Spengler reactions.

  • Sulfonylation: : Introduction of the sulfonyl group typically via reaction with sulfonyl chlorides.

  • Alkylation: : Addition of the ethyl spacer through alkylation reactions.

  • Formation of the carboxamide: : Finally, the cyclohexanecarboxylic acid or its derivative is coupled with the amine group to form the carboxamide.

Industrial Production Methods: In an industrial setting, these steps are optimized for scale, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and catalysts may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Given the presence of the dihydroisoquinoline moiety, oxidation reactions can lead to the formation of corresponding aromatic isoquinolines.

  • Reduction: : The compound can undergo reductions, particularly at the sulfonyl and carboxamide functional groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: : Commonly used oxidizing agents like potassium permanganate or ceric ammonium nitrate.

  • Reduction: : Typical reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: : Utilization of reagents such as halides for nucleophilic substitutions or Lewis acids for electrophilic substitutions.

Major Products:

  • Oxidation: : Formation of isoquinolines or sulfoxides.

  • Reduction: : Conversion to secondary amines or alcohols.

  • Substitution: : Introduction of various functional groups into the aromatic ring system.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines isoquinoline and sulfonamide functionalities. The synthesis typically involves:

  • Starting Materials : 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives and cyclohexanecarboxylic acid precursors.
  • Reactions :
    • Formation of the sulfonamide group through reaction with sulfonyl chlorides.
    • Amide formation using acid chlorides.
    • Optimization of reaction conditions to enhance yield and purity.

The molecular structure can be represented as follows:

N 2 6 7 dimethoxy 3 4 dihydroisoquinolin 2 1H yl sulfonyl ethyl cyclohexanecarboxamide\text{N 2 6 7 dimethoxy 3 4 dihydroisoquinolin 2 1H yl sulfonyl ethyl cyclohexanecarboxamide}

Anticancer Potential

Research indicates that compounds with isoquinoline structures exhibit significant biological activity, particularly in oncology. The mechanisms by which N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide may exert its effects include:

  • DNA Intercalation : Isoquinoline derivatives can intercalate into DNA, potentially inhibiting topoisomerases involved in DNA replication and repair .
  • Targeting Specific Enzymes : The compound may interact with specific enzymes or receptors associated with cancer cell proliferation.

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Isoquinoline derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems.

Pain Management

Due to the presence of sulfonamide groups, this compound may also have analgesic properties. Compounds in this class are often explored for their ability to alleviate pain through various mechanisms, including inhibition of inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds derived from isoquinoline structures:

  • Antiproliferative Activity : A series of isoquinoline derivatives were tested against human cancer cell lines (HCT-116 and MCF-7), showing IC50 values indicating significant anticancer activity .
  • Neuroprotective Effects : Research has demonstrated that certain isoquinoline derivatives can protect neuronal cells from oxidative stress-induced damage, suggesting a therapeutic application in neurodegenerative diseases .

Summary of Findings

Application AreaFindings
Anticancer ActivitySignificant inhibition of cancer cell proliferation; potential interaction with DNA
Neurological DisordersPossible neuroprotective effects; modulation of neurotransmitter systems
Pain ManagementPotential analgesic properties through inhibition of inflammatory pathways

Mechanism of Action

The compound's mechanism of action can involve:

  • Molecular Targets: : It may target specific proteins or enzymes within biological systems, altering their function or expression.

  • Pathways Involved: : Pathways such as signal transduction, apoptosis, or metabolic processes may be affected, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Isoquinoline Substituents

Several derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline have been synthesized with varying substituents (Table 1):

Compound Name Key Substituents Biological Target/Activity Source
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Ethyl carboxylate, methyl group Not specified (literature precedence)
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-3,4-dihydroisoquinoline (6e) Methylsulfonyl group Not specified
N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)ethyl)phenyl) derivatives Phthalazine-carboxamide linkage P-glycoprotein inhibitors (MDR reversal)
GF120918 Acridine-carboxamide linkage P-glycoprotein inhibition (IC₅₀: 0.1 µM)

Key Observations :

  • Electron-Withdrawing Groups: The sulfonyl group in the target compound (vs.
  • Linker Flexibility : The ethylsulfonyl bridge in the target compound allows greater conformational freedom than rigid acridine or phthalazine linkers in GF120918 or derivatives from .
Functional Analogues with Varied Core Structures
  • Isoindole-1,3-dione Derivatives (Compounds 3–4): Compound 3: 2-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)ethyl]-4-methoxy-isoindole-1,3-dione. Compound 4: Lacks the 6,7-dimethoxy group, showing reduced serotonin receptor (5-HTR) affinity compared to Compound 3 . Implication: The 6,7-dimethoxy group in the target compound may similarly enhance target engagement compared to non-substituted analogues.
  • Cyclohexanecarboxamide Derivatives: Impurity C(EP): N-Formyl-N-[2-oxo-2-(1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]cyclohexanecarboxamide (–8). Stability Comparison: The formyl group in Impurity C increases susceptibility to hydrolysis vs. the sulfonylethyl group in the target compound, which is more metabolically stable .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

  • Molecular Formula : C₃₈H₃₈N₄O₆
  • Molecular Weight : 646.75 g/mol
  • IUPAC Name : N-(2-((4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)carbamoyl)-4,5-dimethoxyphenyl)quinoline-3-carboxamide
  • CAS Number : 206873-63-4

Structural Representation

The compound features a complex arrangement of functional groups, including methoxy groups and an isoquinoline moiety, which are critical for its biological activity.

Research indicates that this compound exhibits orexin receptor antagonism . Orexin receptors are involved in regulating various physiological processes such as sleep-wake cycles and appetite control. The antagonism of these receptors suggests potential applications in treating sleep disorders and metabolic diseases .

Pharmacological Effects

  • Antitumor Activity : Preliminary studies have shown that derivatives of isoquinoline compounds can exhibit significant antitumor effects. For instance, compounds structurally similar to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines .
  • Neuroprotective Effects : Some isoquinoline derivatives have been investigated for their neuroprotective properties against oxidative stress-induced neuronal damage. However, specific studies on this compound's neuroprotective effects remain limited and warrant further investigation .

Case Study 1: Antitumor Efficacy

In a study investigating the antitumor efficacy of benzamide derivatives, a compound structurally related to this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting that modifications to the benzamide structure can enhance antitumor activity .

Case Study 2: Orexin Receptor Antagonism

A recent study evaluated the orexin receptor antagonistic properties of several isoquinoline derivatives. The findings indicated that compounds with similar structural features to this compound effectively inhibited orexin receptor activity in vitro. This suggests potential therapeutic applications in treating sleep disorders .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
N-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexanecarboxamide206873-63-4646.75 g/molOrexin receptor antagonist; potential antitumor activity
6,7-Dimethoxy-3,4-dihydroisoquinoline493-49-2207.23 g/molNeuroprotective effects; potential anticancer properties
Benzamide Derivative I[Not available][Not available]Antitumor activity; HDAC inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.